molecular formula C22H20O4 B14991128 6-ethyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one

6-ethyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B14991128
M. Wt: 348.4 g/mol
InChI Key: NZHOVMLEEDKNGJ-UHFFFAOYSA-N
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Description

6-ethyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core with various substituents such as ethyl, methoxyphenyl, and dimethyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common approach is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid. The reaction proceeds in two steps: initial interaction of starting materials in acetonitrile (MeCN) followed by the formation of the furochromene moiety in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often leading to the conversion of carbonyl groups to alcohols.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the substituents involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-ethyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Its potential biological activities, such as antimicrobial and anti-inflammatory properties, are of interest for drug discovery.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-ethyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with various molecular targets. The specific pathways and targets depend on its biological activity, which may include inhibition of enzymes or interaction with cellular receptors. Detailed studies are required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern and the presence of the furochromene core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C22H20O4

Molecular Weight

348.4 g/mol

IUPAC Name

6-ethyl-3-(4-methoxyphenyl)-5,9-dimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C22H20O4/c1-5-16-12(2)17-10-18-19(14-6-8-15(24-4)9-7-14)11-25-20(18)13(3)21(17)26-22(16)23/h6-11H,5H2,1-4H3

InChI Key

NZHOVMLEEDKNGJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C2OC1=O)C)OC=C3C4=CC=C(C=C4)OC)C

Origin of Product

United States

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